
N-Benzyl-2-bromanilin
Übersicht
Beschreibung
N-Benzyl-2-bromoaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a bromine atom at the second position and a benzyl group attached to the nitrogen atom of the aniline moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-2-bromoaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds and heterocycles .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical agents, including potential drugs with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is utilized in the production of dyes, pigments, and materials with specific electronic or optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of N-Benzyl-2-bromoaniline can start with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to bromination to introduce the bromine atom at the second position.
Direct Bromination: Another method involves the direct bromination of N-benzylaniline using bromine or a brominating agent under controlled conditions to ensure selective substitution at the second position.
Industrial Production Methods: Industrial production of N-Benzyl-2-bromoaniline typically involves large-scale bromination and benzylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-Benzyl-2-bromoaniline undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts are often employed in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-benzyl-2-aminoaniline, N-benzyl-2-thioaniline, or N-benzyl-2-alkoxyaniline.
Oxidation Products: Quinones or dehalogenated anilines.
Coupling Products: Biaryl compounds with various substituents.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-bromoaniline in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the benzyl group and the electron-withdrawing effect of the bromine atom. This dual effect facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-bromoaniline: Similar structure but with bromine at the fourth position, affecting its reactivity and selectivity in reactions.
N-Benzyl-2-chloroaniline: Chlorine instead of bromine, leading to different reactivity due to the difference in halogen properties.
N-Benzyl-2-iodoaniline: Iodine instead of bromine, which can undergo different types of coupling reactions due to the larger atomic size and lower bond dissociation energy.
Uniqueness: N-Benzyl-2-bromoaniline is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The combination of the benzyl group and bromine atom provides a versatile platform for further functionalization and synthesis of complex molecules .
Eigenschaften
IUPAC Name |
N-benzyl-2-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIVIJKFBJPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435401 | |
| Record name | N-Benzyl-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71687-81-5 | |
| Record name | N-Benzyl-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


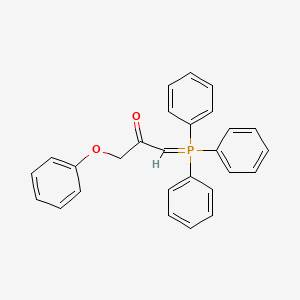
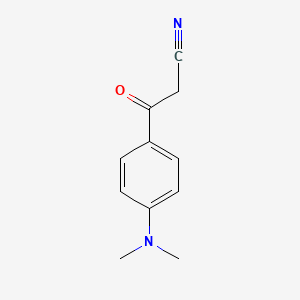

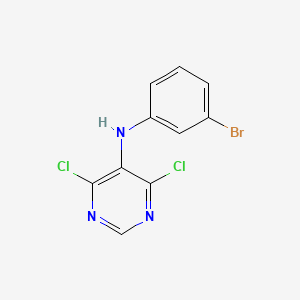
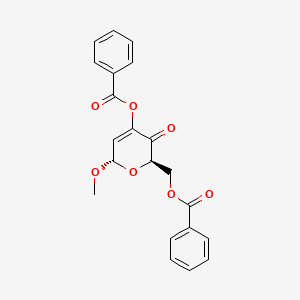
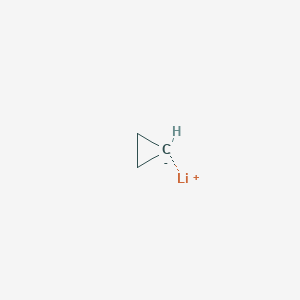
![4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE](/img/structure/B1625145.png)

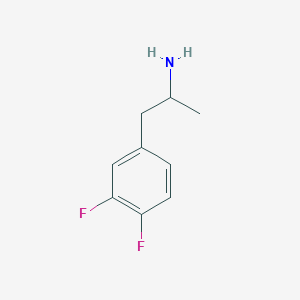
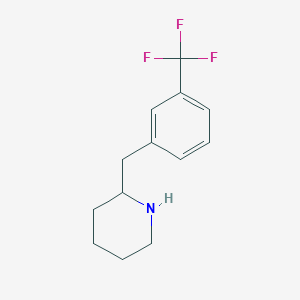
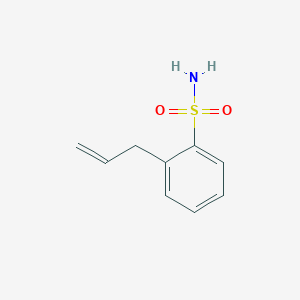

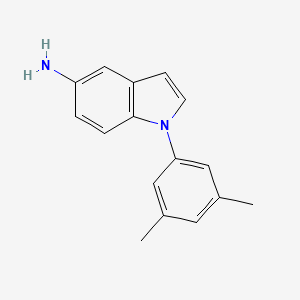
![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione](/img/structure/B1625159.png)
